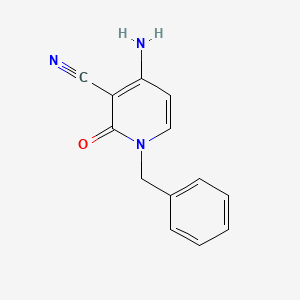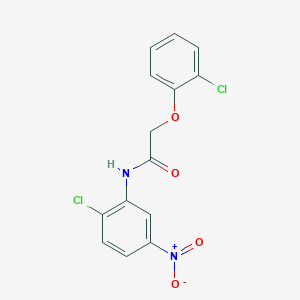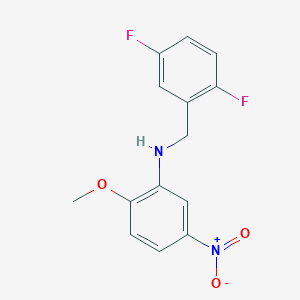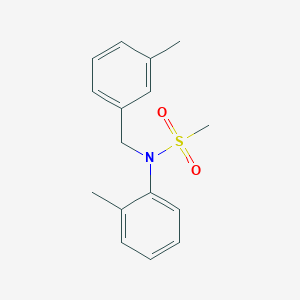
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one, also known as ATR, is a chemical compound with a molecular formula of C13H11F3N2O. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties and applications.
作用機序
The mechanism of action of 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one involves the inhibition of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential for DNA and RNA synthesis, and their depletion can lead to cell death. 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory and analgesic effects. 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has several advantages for lab experiments. It is a potent inhibitor of DHODH, making it a useful tool for studying the de novo synthesis of pyrimidine nucleotides. 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has also been shown to have anticancer, anti-inflammatory, and analgesic effects, making it a potential therapeutic agent. However, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one also has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to work with. Additionally, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has not been extensively studied in vivo, and its effects on human health are not well understood.
将来の方向性
There are several future directions for research on 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one. One area of research could focus on optimizing the synthesis method to improve the stability and yield of 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one. Another area of research could focus on studying the effects of 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one in vivo, particularly in animal models of cancer and inflammation. Additionally, research could focus on developing new derivatives of 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one with improved pharmacological properties and reduced toxicity. Overall, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a variety of diseases.
合成法
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one can be synthesized through a multistep process starting from 4-methylacetophenone. The first step involves the reaction of 4-methylacetophenone with trifluoroacetic anhydride to form the corresponding trifluoroacetate. The trifluoroacetate is then reacted with ammonia to form the corresponding amide. The amide is subsequently reduced with sodium borohydride to yield the final product, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one.
科学的研究の応用
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has been widely used in scientific research due to its unique properties and applications. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has also been shown to inhibit the growth of cancer cells, making it a potential anticancer agent. Additionally, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases.
特性
IUPAC Name |
(E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-7-2-4-8(5-3-7)9(16)6-10(15)11(12,13)14/h2-6H,15H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPWYJOACKZIPX-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C(F)(F)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5695921.png)

![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)


![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)

![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)